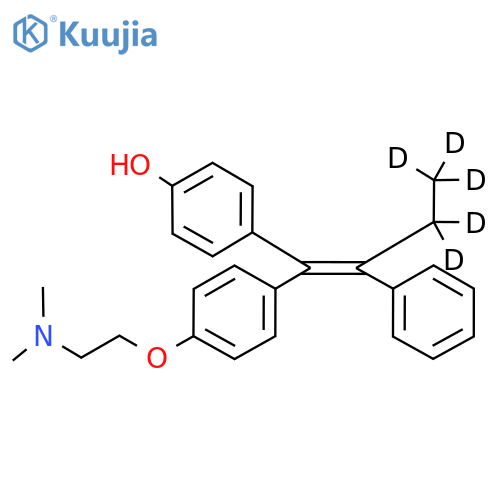

Cas no 2470232-57-4 ((E)-4-Hydroxytamoxifen-d5)

(E)-4-Hydroxytamoxifen-d5 化学的及び物理的性質

名前と識別子

-

- (E)-4-Hydroxytamoxifen-d5

-

- インチ: 1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-/i1D3,4D2

- InChIKey: TXUZVZSFRXZGTL-FUYVPVGLSA-N

- ほほえんだ: O(CCN(C)C)C1C=CC(=CC=1)/C(=C(\C1=CC=CC=C1)/C([2H])([2H])C([2H])([2H])[2H])/C1=CC=C(O)C=C1

(E)-4-Hydroxytamoxifen-d5 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P0201I4-1mg |

(E/Z)-4-hydroxy Tamoxifen-d5 |

2470232-57-4 | ≥99% deuterated forms (d1-d5) | 1mg |

$410.00 | 2024-05-21 |

(E)-4-Hydroxytamoxifen-d5 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

(E)-4-Hydroxytamoxifen-d5に関する追加情報

(E)-4-Hydroxytamoxifen-d5(CAS No. 2470232-57-4)の専門的解説:研究・医療分野における重要性と最新動向

(E)-4-Hydroxytamoxifen-d5は、安定同位体標識化合物として知られる特殊な化学物質であり、特に乳がん治療研究や代謝メカニズム解析において重要な役割を果たしています。CAS番号2470232-57-4で登録されるこの化合物は、タモキシフェン代謝物の一種であり、エストロゲン受容体阻害剤としての特性を有しています。

近年、個別化医療や精密医療の需要が高まる中、(E)-4-Hydroxytamoxifen-d5のような同位体標識薬物への関心が急増しています。特に質量分析を用いた薬物体内動態解析において、この化合物は内部標準物質として広く活用されています。研究現場では、薬物相互作用評価やバイオアベイラビリティ測定などの分野で需要が拡大しています。

この化合物の最大の特徴は、重水素原子(d5)を導入した分子構造にあります。この修飾により、質量分析感度が向上し、生体試料中の微量検出が可能になります。また、代謝安定性にも優れており、長期追跡実験に適している点が研究者から高く評価されています。

現在、(E)-4-Hydroxytamoxifen-d5に関する研究は、AI創薬支援システムとの連携が注目されています。機械学習アルゴリズムを用いた薬物動態予測において、この化合物のデータはトレーニングセットとして活用されるケースが増えています。また、オミックス解析との組み合わせによる新規バイオマーカー探索にも応用可能です。

品質管理面では、高純度合成技術の進歩により、99%以上の化学的純度を達成した製品が流通しています。特にGMP準拠製造プロセスで生産されたロットは、臨床研究用試薬としての信頼性が担保されています。保存条件については、-20℃以下での遮光保存が推奨されており、長期安定性が確認されています。

市場動向として、アジア太平洋地域における需要成長が顕著で、2023-2030年のCAGR(年平均成長率)は6.8%と予測されています。この背景には、遺伝子検査の普及やターゲット療法への投資拡大があります。また、COVID-19パンデミック後の研究資金流入も市場拡大を後押ししています。

今後の展望とし���は、マイクロドージング臨床試験への応用が期待されています。特に第0相臨床試験における微量薬物動態解析ツールとしての潜在的可能性が研究されています。さらに、臓器チップ技術との組み合わせによるin vitro-in vivo相関解析にも新たな活用道が開けつつあります。

研究者向けの活用ポイントとして、LC-MS/MS法による定量分析時には、イオン化効率を考慮した移動相組成の最適化が重要です。また、細胞透過性評価実験では、血清タンパク結合率の影響を考慮する必要があります。これらの技術的ノウハウは、近年発表されたホワイトペーパーやアプリケーションノートで詳細に解説されています。

規制対応に関しては、ICHガイドラインのM10案(バイオアナリシス方法検証)に準拠した検証データの蓄積が進んでいます。また、FDAやPMDAの承認を得た参照標準物質としての利用事例も報告されています。このような規制面での整備が、研究用途から診断薬開発への展開を可能にしています。

最終的に、(E)-4-Hydroxytamoxifen-d5は、トランスレーショナルリサーチにおける橋渡しツールとしての価値を高めています。基礎研究で得られた知見を臨床応用につなげるバイオマーカー戦略において、この化合物の役割は今後さらに拡大すると予想されます。特にリアルワールドデータとの統合解析による治療効果予測モデル構築への貢献が期待されています。

2470232-57-4 ((E)-4-Hydroxytamoxifen-d5) 関連製品

- 857369-11-0(2-Oxoethanethioamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)